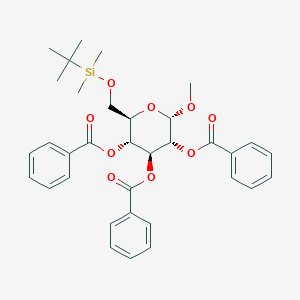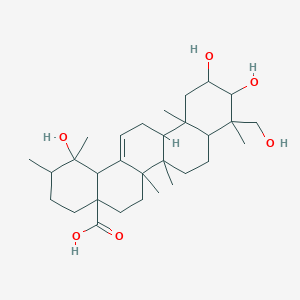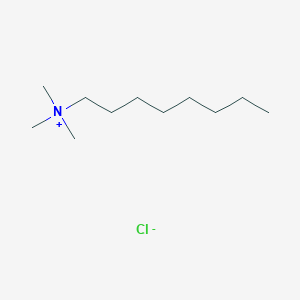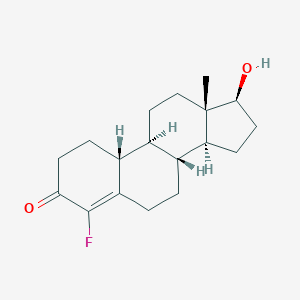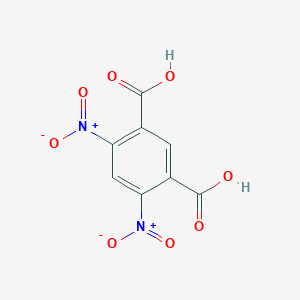
4,6-Dinitrobenzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dinitrobenzene-1,3-dicarboxylic acid is an organic compound characterized by the presence of two nitro groups and two carboxylic acid groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,6-Dinitrobenzene-1,3-dicarboxylic acid can be synthesized through a nitration reaction of benzene derivatives. The process typically involves the reaction of benzene with concentrated nitric acid in the presence of concentrated sulfuric acid, which acts as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 4 and 6 positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dinitrobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid.
Common Reagents and Conditions:
Reduction: Tin (Sn) and hydrochloric acid (HCl) are commonly used for the reduction of nitro groups.
Substitution: Electrophilic reagents such as bromine (Br2) can be used under acidic conditions for substitution reactions.
Major Products:
Reduction: The reduction of this compound yields 4,6-diaminobenzene-1,3-dicarboxylic acid.
Substitution: Electrophilic substitution reactions can yield various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,6-Dinitrobenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dinitrobenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The nitro groups are highly reactive and can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and interact with other molecules. These interactions can influence the compound’s reactivity and its effects in different applications .
Comparación Con Compuestos Similares
- 1,2-Dinitrobenzene-1,3-dicarboxylic acid
- 1,3-Dinitrobenzene-1,4-dicarboxylic acid
- 2,4-Dinitrobenzene-1,3-dicarboxylic acid
Comparison: 4,6-Dinitrobenzene-1,3-dicarboxylic acid is unique due to the specific positioning of its nitro and carboxylic acid groups, which influence its chemical reactivity and applications. Compared to other dinitrobenzene derivatives, it exhibits distinct properties that make it suitable for specific industrial and research applications .
Propiedades
IUPAC Name |
4,6-dinitrobenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNQORATWWPXHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372747 |
Source


|
| Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1872-40-8 |
Source


|
| Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B157748.png)
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)

